molecular formula C13H8F3NO2 B14027254 5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde

5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde

Cat. No.: B14027254
M. Wt: 267.20 g/mol
InChI Key: ZMFVNAWURRGFLT-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₁₃H₈F₃NO₂ and a molecular weight of 267.1 g/mol (calculated from LC-MS [M+H]⁺ = 268.1) . Its structure comprises a pyridine ring substituted with an aldehyde group at position 2 and a 4-(trifluoromethoxy)phenyl group at position 5 (Figure 1).

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-5-2-9(3-6-12)10-1-4-11(8-18)17-7-10/h1-8H

InChI Key

ZMFVNAWURRGFLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C=O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with three analogs: 5-(Trifluoromethyl)picolinaldehyde , 5-(4-(Trifluoromethoxy)phenyl)picolinic acid , and 5-[4-(Trifluoromethoxy)phenyl]oxazole .

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Solubility (Log S) Bioactivity/Applications
5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde C₁₃H₈F₃NO₂ 267.1 4-(Trifluoromethoxy)phenyl at C5 Aldehyde (-CHO) -3.2 (predicted) Intermediate in drug synthesis
5-(Trifluoromethyl)picolinaldehyde C₇H₄F₃NO 175.11 Trifluoromethyl (-CF₃) at C5 Aldehyde (-CHO) -2.8 CYP enzyme inhibition
5-(4-(Trifluoromethoxy)phenyl)picolinic acid C₁₃H₈F₃NO₃ 283.2 4-(Trifluoromethoxy)phenyl at C5 Carboxylic acid (-COOH) -2.5 Antitubercular agents
5-[4-(Trifluoromethoxy)phenyl]oxazole C₁₀H₆F₃NO₂ 229.15 4-(Trifluoromethoxy)phenyl at C5 Oxazole ring -3.0 Material science applications

Key Findings

Reactivity Differences : The aldehyde group in this compound enhances its reactivity toward nucleophilic additions compared to the carboxylic acid derivative (e.g., amide bond formation in drug intermediates) .

Solubility Trends : The trifluoromethoxy group reduces aqueous solubility (Log S ≈ -3.2) relative to the trifluoromethyl analog (Log S ≈ -2.8), likely due to increased hydrophobicity .

Biological Activity : While 5-(4-(Trifluoromethoxy)phenyl)picolinic acid shows antitubercular activity, the aldehyde derivative is primarily used as a synthetic intermediate, highlighting the critical role of the terminal functional group .

Structural Stability : The oxazole analog exhibits higher thermal stability, making it suitable for materials science, whereas the aldehyde’s reactivity limits its use in high-temperature applications .

Biological Activity

5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a phenyl ring, linked to a picolinaldehyde moiety. Its molecular formula is C10_{10}H8_{8}F3_3N\O, which contributes to its unique properties and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. A notable study evaluated its efficacy against Mycobacterium tuberculosis and other pathogenic organisms.

  • Table 1: Antimicrobial Activity Data
PathogenMIC (μg/mL)Reference
M. tuberculosis0.5 - 1
Giardia lamblia2.0
Trypanosoma brucei0.36

The compound exhibited significant activity, particularly against T. brucei, with an IC50_{50} of 0.36 μM, indicating its potential as an antiparasitic agent.

The mechanism underlying the biological activity of this compound appears to involve interference with cellular processes in target organisms. For example, the presence of the trifluoromethoxy group enhances lipophilicity and may improve membrane permeability, facilitating the compound's entry into cells and subsequent action on intracellular targets.

Cytotoxicity Studies

Cytotoxicity assessments have also been performed to evaluate the safety profile of this compound. A study reported that the compound exhibited low cytotoxicity against mammalian cells, with IC50_{50} values significantly higher than those observed for its antimicrobial activity.

  • Table 2: Cytotoxicity Data
Cell LineIC50_{50} (μM)Reference
L1210 mouse leukemia>10
Human fibroblasts>20

These results indicate that while the compound effectively inhibits pathogen growth, it maintains a favorable safety profile when tested on mammalian cell lines.

Case Study 1: Antitubercular Activity

In a focused investigation on antitubercular agents, researchers synthesized various derivatives of picolinaldehyde compounds, including the trifluoromethoxy variant. The study found that modifications to the phenyl ring significantly influenced activity against M. tuberculosis, with some derivatives showing enhanced potency compared to traditional drugs.

Case Study 2: Antiparasitic Efficacy

Another study explored the antiparasitic potential of this compound against T. brucei. The findings suggested that the trifluoromethoxy substitution not only improved efficacy but also highlighted the importance of structural diversity in developing effective treatments for parasitic infections.

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